3-Benzoyl-1-(o-tolyl)-2-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-(2-methylphenyl)thiourea is an organosulfur compound with the molecular formula C15H14N2OS. It is a derivative of thiourea, where the hydrogen atoms are replaced by a benzoyl group and a 2-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzoyl-3-(2-methylphenyl)thiourea can be synthesized through the reaction of benzoyl chloride with 2-methylphenylthiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or methanol under reflux conditions .
Industrial Production Methods
Industrial production of 1-benzoyl-3-(2-methylphenyl)thiourea involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Benzoyl-3-(2-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-3-phenylthiourea
- 1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea
- 1-(2-Methylbenzoyl)-3-phenylthiourea
Uniqueness
1-Benzoyl-3-(2-methylphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
CAS No. |
4949-88-6 |
---|---|
Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H14N2OS/c1-11-7-5-6-10-13(11)16-15(19)17-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H2,16,17,18,19) |
InChI Key |
LTGMLAWCHYYTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.